N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide
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Overview
Description
N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide is a useful research compound. Its molecular formula is C16H12ClN3OS and its molecular weight is 329.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.0389609 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
1,3,5-Tris(hydrogensulfato) benzene has been demonstrated as an efficient catalyst for the synthesis of derivatives through condensation reactions, offering eco-friendly conditions and excellent yields, highlighting its role in facilitating chemical transformations of related structures (Karimi-Jaberi et al., 2012).
Crystallography and Molecular Analysis
The crystal structure and molecular docking studies of benzohydrazide derivatives have provided insight into their potential as inhibitors of prostate cancer, emphasizing the importance of structural analysis in drug design (Arjun et al., 2020).
Antimicrobial and Anticancer Evaluation
New 2-chloro-3-hetarylquinolines, including benzohydrazide derivatives, have shown significant antibacterial and anticancer activities, suggesting their potential therapeutic applications (Bondock & Gieman, 2015).
Antiviral Activity
Derivatives bearing the pyrazolyl group have been synthesized and evaluated for their antiviral activity, with some compounds showing promising results against HAV and HSV-1, demonstrating the potential of these compounds in antiviral therapy (Hashem et al., 2007).
Material Science and Corrosion Inhibition
The green synthesis and corrosion inhibition study of a derivative highlight its eco-friendly production and effectiveness as a corrosion inhibitor, underscoring the compound's application in material protection (Singh et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-15-8-7-14(22-15)11-18-19-16(21)12-3-5-13(6-4-12)20-9-1-2-10-20/h1-11H,(H,19,21)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOKSDAZTDZYCX-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.